Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate
CAS No.: 1341035-70-8
Cat. No.: VC3032029
Molecular Formula: C10H11BrN2O2S
Molecular Weight: 303.18 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1341035-70-8 |
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Molecular Formula | C10H11BrN2O2S |
Molecular Weight | 303.18 g/mol |
IUPAC Name | ethyl 2-(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoate |
Standard InChI | InChI=1S/C10H11BrN2O2S/c1-3-15-9(14)6(2)7-4-13-5-8(11)16-10(13)12-7/h4-6H,3H2,1-2H3 |
Standard InChI Key | FUTSWPJKCJMKIF-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C)C1=CN2C=C(SC2=N1)Br |
Canonical SMILES | CCOC(=O)C(C)C1=CN2C=C(SC2=N1)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate features a fused bicyclic heterocyclic system as its core structure. The imidazo[2,1-b]thiazole core consists of a five-membered imidazole ring fused with a five-membered thiazole ring, creating a planar aromatic system. The bromine atom at position 2 extends from this core structure, while the propanoate ethyl ester group at position 6 introduces a flexible side chain with a chiral center.
The structural features of this compound can be summarized as follows:
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Imidazo[2,1-b]thiazole core scaffold
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Bromine substituent at position 2
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Propanoate ethyl ester group at position 6
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Chiral center within the propanoate chain
Physicochemical Properties
The physicochemical properties of Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate are crucial for understanding its behavior in various chemical reactions, biological systems, and formulation processes. Table 1 presents the key properties of this compound based on available data.
Table 1: Physicochemical Properties of Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate
The bromine substituent in this compound is particularly significant as it serves as a reactive site for further chemical modifications. This atom provides opportunities for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, which can be employed to introduce different functional groups at this position . The ethyl ester moiety represents another reactive site that can undergo hydrolysis, transesterification, or reduction reactions.
Synthesis Methods
Reaction Conditions
The synthesis of related imidazothiazole compounds often employs specific reaction conditions. For instance, the preparation of ethyl imidazo[2,1-b] thiazole-6-carboxylate, a structurally similar compound, involves reaction conditions in tetrahydrofuran at 25°C for 20 hours with a reported yield of 54% . Similar conditions might be adapted for certain steps in the synthesis of Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate.
Table 2: Potential Reaction Conditions for Key Synthetic Steps
It should be noted that these conditions are inferred from related compounds and would likely require optimization for the specific synthesis of Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate to achieve higher yields and purity.
Applications in Medicinal Chemistry
Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives have demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In a study mentioned in search result , certain imidazo[2,1-b]thiazole derivatives exhibited promising antituberculosis activity. For example, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 2,4-dinitrobenzylidenehydrazide showed notable activity with a minimum inhibitory concentration (MIC) of 6.25 μg/ml . While this compound differs structurally from Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate, the shared imidazothiazole core and bromine-containing moiety suggest potential antimicrobial applications.
Anticancer Properties
Heterocyclic compounds containing the imidazothiazole scaffold have been investigated for their anticancer properties. The unique structural features of Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate, including the bromine substituent and the propanoate ester moiety, may contribute to potential antitumor activities through mechanisms such as enzyme inhibition, DNA interaction, or disruption of cellular signaling pathways .
Structure-Activity Relationships
The biological activity of Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate is likely influenced by its specific structural features. Understanding these structure-activity relationships (SAR) is crucial for optimizing its therapeutic potential.
Table 3: Key Structural Features and Their Potential Contributions to Biological Activity
Synthetic Utility and Chemical Transformations
As a Building Block in Organic Synthesis
Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate serves as a valuable building block in organic synthesis due to its reactive functional groups and heterocyclic core structure. The compound can be utilized in various synthetic transformations to generate more complex molecules with diverse applications.
Cross-Coupling Reactions
Research Findings and Future Directions
Current Research Status
While specific research focused directly on Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate is limited in the available literature, studies on structurally related imidazothiazole derivatives provide valuable insights into its potential applications and properties. The compound is primarily utilized as a building block in organic synthesis and as a starting material for the development of biologically active compounds .
The presence of this compound in chemical catalogs and commercial suppliers (as indicated by search results , , and ) suggests its utility in research settings, particularly in medicinal chemistry and organic synthesis laboratories. Its commercial availability with a purity of approximately 95% facilitates its use in various research applications.
Future Research Directions
Based on the structural features and potential applications of Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate, several promising research directions can be identified:
Medicinal Chemistry Investigations
Future research could focus on comprehensive evaluations of the biological activities of this compound and its derivatives. Specific areas might include:
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Screening against various microbial pathogens, particularly Mycobacterium tuberculosis
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Evaluation of anti-inflammatory properties in appropriate cellular and animal models
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Assessment of potential anticancer activities against diverse cancer cell lines
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Investigation of structure-activity relationships through systematic modifications
Synthetic Methodology Development
The development of more efficient synthetic routes to Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate and related compounds represents another important research direction. This might involve:
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Optimization of reaction conditions to improve yields and reduce byproducts
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Development of stereoselective approaches to control the configuration at the chiral center
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Exploration of green chemistry methodologies for more environmentally friendly synthesis
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Investigation of scalable processes for larger-scale production
Materials Science Applications
Beyond medicinal chemistry, the unique structural features of imidazothiazole derivatives suggest potential applications in materials science:
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Development of fluorescent dyes and probes based on the heterocyclic core
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Investigation of coordination chemistry with various metals
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Exploration of potential applications in organic electronics or photovoltaic materials
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